1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide

Physicochemical profiling Lead optimization Medicinal chemistry sourcing

Researchers investigating quinoline-piperidine SAR require a reliable unsubstituted parent scaffold as negative control and baseline for quantifying substituent electronic effects on potency. CAS 946360-10-7 fulfills this precise need: • Serves as the definitive baseline for systematic SAR studies-each introduced substituent's contribution to potency and selectivity can be isolated and quantified, supported by established Hammett-Brown correlations in the 4-hydroxyquinoline class. • Combines a validated piperidine-4-carboxamide pharmacophore (σ1 receptor Ki as low as 3.7 nM in related analogs) with an unsubstituted 4-hydroxyquinoline moiety-a structural combination not yet profiled in published sigma receptor assays. • Complete absence of curated bioactivity data across ChEMBL, PubChem, and BindingDB offers a strategic IP window: novel target identification yields patentable composition-of-matter claims unencumbered by prior art.

Molecular Formula C16H17N3O3
Molecular Weight 299.33
CAS No. 946360-10-7
Cat. No. B2499826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide
CAS946360-10-7
Molecular FormulaC16H17N3O3
Molecular Weight299.33
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)C(=O)C2=CNC3=CC=CC=C3C2=O
InChIInChI=1S/C16H17N3O3/c17-15(21)10-5-7-19(8-6-10)16(22)12-9-18-13-4-2-1-3-11(13)14(12)20/h1-4,9-10H,5-8H2,(H2,17,21)(H,18,20)
InChIKeyUBKWTCVLFJAVJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide: Chemical Identity and Procurement


1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide (CAS 946360-10-7) is a synthetic heterocyclic compound with the molecular formula C16H17N3O3 and a molecular weight of 299.33 g/mol . It comprises a 4-hydroxyquinoline core linked via a carbonyl bridge to a piperidine-4-carboxamide moiety, placing it within the broader class of quinoline-piperidine hybrid scaffolds that are widely explored in medicinal chemistry for their diverse pharmacological profiles [1]. The compound is commercially available as a research reagent, typically supplied at ≥95% purity . Its CAS registry entry is recorded in the ECHA inventory, and it is catalogued in several chemical supplier databases, though it lacks extensive peer-reviewed biological characterization beyond structural annotation [2].

1
Unsubstituted quinoline scaffold for SAR baseline control research
2
Commercially available as a research reagent at ≥95% purity
3
Catalogued in ECHA inventory and supplier databases, biologically unannotated

Why Analogs Cannot Substitute for CAS 946360-10-7 in Procurement


Within the 4-hydroxyquinoline-3-carbonyl-piperidine-4-carboxamide chemotype, even single-point substituent modifications on the quinoline ring produce measurable alterations in molecular properties — including molecular weight (spanning from 299.33 to 367.33 g/mol across the analog series), calculated lipophilicity, and hydrogen-bonding capacity — that directly affect solubility, membrane permeability, and target-binding behavior . Published structure-activity relationship studies on related 4-hydroxyquinoline derivatives have demonstrated that substituent position and electronic character correlate quantitatively with cytotoxic potency and selectivity, with Hammett–Brown substituent constants predicting differential activity against drug-resistant versus drug-sensitive cancer cell lines [1]. Furthermore, in the piperidine-4-carboxamide series, modifications to the nitrogen-linked substituent can shift sigma-1 receptor affinity by orders of magnitude (Ki values ranging from 3.7 nM to >1000 nM) [2]. These data collectively demonstrate that even closely related analogs within this scaffold family are not functionally interchangeable, and the specific unsubstituted quinoline variant represented by CAS 946360-10-7 occupies a distinct physicochemical and pharmacological position that cannot be replicated by its substituted congeners.

!
Single-point substituent changes alter molecular properties
Even minor quinoline ring substitutions shift molecular weight (up to +68 Da), lipophilicity, and hydrogen-bonding capacity, affecting solubility and target binding profiles that may not transfer directly.
!
Sigma-1 affinity cannot be extrapolated from analogs
Piperidine-4-carboxamide derivatives show Ki values spanning >300-fold; substitution position and electronic character drive large-magnitude affinity shifts, requiring compound-specific validation.
!
Cytotoxic selectivity context is substituent-dependent
Hammett–Brown correlations demonstrate that electronic character on the quinoline ring modulates differential cell response; the unsubstituted baseline profile may differ from substituted congeners.

Quantitative Differentiation Evidence for CAS 946360-10-7 vs. Analogs


Molecular Weight as Physicochemical Surrogate

CAS 946360-10-7 is the unsubstituted quinoline parent (MW 299.33) within a series of directly analogous 4-hydroxyquinoline-3-carbonyl-piperidine-4-carboxamides. Its molecular weight is lower than all identified substituted analogs: 317.31 for the 6-fluoro derivative (Δ = +18.0 Da), 329.35 for the 6-methoxy derivative (Δ = +30.0 Da), and 367.33 for the 8-trifluoromethyl derivative (Δ = +68.0 Da) [1]. This places CAS 946360-10-7 as the most compact scaffold in the series, with the lowest steric bulk at the quinoline ring positions 6 and 8. The unsubstituted state eliminates electronic perturbations (inductive and resonance effects) introduced by halogen, methoxy, or trifluoromethyl substituents, making this compound the appropriate baseline control for any structure-activity relationship campaign studying the effect of quinoline substitution on biological target engagement [2].

Molecular Weight Baseline
Reported
299.33 g/mol (target) vs. analog range 317.31–367.33 g/mol
Lowest steric bulk in series; supports unambiguous attribution of substituent effects in SAR studies.
Supplier-reported molecular weights; no further analytical confirmation.
Physicochemical profiling Lead optimization Medicinal chemistry sourcing

Sigma-1 Receptor Affinity Structural Determinants

In a systematic radioligand binding study of piperidine-4-carboxamide derivatives, compounds incorporating a (tetrahydro)quinoline moiety demonstrated the most favorable sigma-1 (σ1) receptor affinity profiles. The tetrahydroquinoline-bearing derivative 2k exhibited a σ1 Ki of 3.7 nM with a σ2/σ1 selectivity ratio of 351 [1]. Other piperidine-4-carboxamide analogs in the same study displayed σ1 Ki values spanning from low nanomolar to >1000 nM, demonstrating that subtle structural variations around the piperidine-carboxamide core produce large-magnitude shifts in target engagement [1]. While CAS 946360-10-7 has not been directly tested in this assay, its structural features — an unsubstituted 4-hydroxyquinoline coupled via carbonyl to piperidine-4-carboxamide — place it at the intersection of two validated pharmacophoric elements: the quinoline ring system that conferred the best biological profile in the Zampieri et al. series, and the terminal carboxamide group that is critical for σ1 affinity [1].

Sigma-1 Affinity Context
Class-level inference
Not directly tested; intersects validated piperidine-4-carboxamide pharmacophore elements (class Ki range 3.7 nM to >1000 nM).
Supports hypothesis-driven sigma-1 screening; requires experimental confirmation.
Radioligand binding data from structural analogs; extrapolation is class-level only.
Sigma-1 receptor Radioligand binding Neurological drug discovery

Substituent-Dependent Cytotoxic Selectivity

A series of 4-hydroxyquinoline derivatives synthesized via modified Mannich reaction were evaluated for cytotoxicity against doxorubicin-sensitive (Colo205) and doxorubicin-resistant (Colo320) colon adenocarcinoma cell lines, as well as normal human fibroblasts [1]. Select derivatives exhibited selective toxicity toward resistant cancer cells compared to both sensitive cancer cells and normal fibroblasts [1]. Cytotoxic activity across the series was quantitatively correlated with Hammett–Brown substituent constants, establishing that the electronic character of substituents on the quinoline ring directly modulates differential cell-killing potency [1]. CAS 946360-10-7, bearing no substituent at positions 6 or 8 of the quinoline ring, represents the unsubstituted baseline for this electronic modulation effect. Its procurement enables direct measurement of the 'zero-substituent' cytotoxicity baseline, against which the Hammett–Brown correlation for halogen-, methoxy-, or trifluoromethyl-substituted congeners can be experimentally validated [1].

Substituent-Dependent Cytotoxic Selectivity
Class-level inference
Hammett–Brown σ constant correlation with differential activity against doxorubicin-resistant vs. sensitive colon adenocarcinoma cell lines (Colo320/Colo205).
Context-dependent; the unsubstituted parent may serve as a baseline calibrant for electronic contribution quantification.
Direct testing of target compound not performed; cytotoxicity is not a therapeutic claim.
Cytotoxicity Drug resistance Colon adenocarcinoma

Bioactivity Data Gap in Public Databases

A systematic survey of major bioactive chemical databases reveals that CAS 946360-10-7 has no bioactivity data records in ChEMBL, no target affinity entries in BindingDB, no drug or target information in DrugBank, and no curated biological assay results in PubChem [1]. Similarly, the compound is absent from the Sigma-Aldrich catalog and is not indexed in ChemSpider with associated biological data [2]. In contrast, structurally related 4-hydroxyquinoline-3-carboxylic acid derivatives (e.g., CAS 34785-11-0) have documented enzyme inhibition data, with IC50 values reported for MAO-B inhibition in the low nanomolar range (3.30 nM) via spectrophotometric assay [3]. This data gap is itself a quantifiable differentiation: CAS 946360-10-7 occupies a structurally well-defined but biologically uncharted position, making it a candidate for novel target deorphanization campaigns or first-disclosure patent filings, where the absence of pre-existing public bioactivity data provides strategic intellectual property advantages [1].

Bioactivity Data Gap
Context-dependent
0 curated bioactivity records across ChEMBL, BindingDB, DrugBank, PubChem, and ChemSpider (2026 survey).
Unencumbered scaffold for novel target deorphanization or first-disclosure research.
Absence of data does not imply safety or efficacy; requires full experimental characterization.
Chemical biology tool compound Data availability Procurement decision support

Substituent Impact on Solubility and Permeability

The unsubstituted quinoline ring of CAS 946360-10-7 (MW 299.33, no halogen or methoxy substituents) yields the lowest calculated lipophilicity within its direct analog series. By comparison, the 8-trifluoromethyl analog (CAS 946360-38-9, MW 367.33) carries a strongly electron-withdrawing –CF3 group, which increases logP by approximately 1.0–1.5 units based on the Hansch π constant for trifluoromethyl substitution on aromatic systems [1]. The 6-fluoro analog (MW 317.31) introduces a moderate electronegative substituent (Hansch π ≈ 0.14 for aromatic fluorine), while the 6-methoxy analog (MW 329.35) introduces both electronic and hydrogen-bond-acceptor character [1]. In the broader class of piperidine-4-carboxamide sigma-1 ligands, aqueous solubility and membrane permeability were identified as critical parameters governing both in vitro assay performance and in vivo brain penetration potential [2]. The absence of lipophilicity-enhancing substituents on CAS 946360-10-7 positions it as the most hydrophilic member of this analog series, which is relevant for assays where high aqueous solubility is required or where excessive lipophilicity-driven non-specific binding must be minimized [2].

Substituent Lipophilicity Gradient
Class-level
Unsubstituted: lowest estimated logP; 8-CF3 analog: ΔlogP up to +1.5 (Hansch π).
Preferential for assays requiring high aqueous solubility or minimized nonspecific binding.
Calculated from Hansch constants; experimental logP/logD not reported.
ADME profiling Solubility Permeability Physicochemical baseline

Optimal Research and Industrial Applications for CAS 946360-10-7


SAR Baseline Control for Substituent Optimization

CAS 946360-10-7 serves as the unsubstituted parent scaffold for systematic exploration of how quinoline ring substituents at positions 6 and 8 modulate biological activity. Given the established Hammett–Brown correlation between substituent electronic parameters and cytotoxic selectivity in the 4-hydroxyquinoline class [1], procuring this compound as the baseline control enables statistically rigorous SAR studies where each introduced substituent's contribution to potency and selectivity can be isolated and quantified.

Sigma-1 Receptor Ligand Discovery

The piperidine-4-carboxamide chemotype has produced sigma-1 receptor ligands with Ki values as low as 3.7 nM and selectivity ratios exceeding 350-fold over sigma-2 [2]. CAS 946360-10-7 combines this validated piperidine-4-carboxamide pharmacophore with a 4-hydroxyquinoline moiety — a structural combination not yet profiled in published sigma receptor assays. Procurement for radioligand displacement screening against σ1 and σ2 receptors represents a rational, hypothesis-driven use case supported by class-level SAR evidence [2].

Negative Control for Analog Substitution Studies

In any comparative study involving the 6-fluoro (CAS 1224170-26-6), 6-methoxy, or 8-trifluoromethyl (CAS 946360-38-9) congeners, CAS 946360-10-7 is the only appropriate negative control [3]. Its unsubstituted quinoline ring eliminates all substituent electronic and steric effects, enabling unambiguous attribution of any differential biological readout — whether enhanced potency, altered selectivity, or modified ADME properties — to the substituent under investigation [3].

Novel Target Deorphanization and Patent Strategy

The complete absence of curated bioactivity data for CAS 946360-10-7 across all major public databases (ChEMBL, BindingDB, PubChem, DrugBank, ChemSpider) [4] offers a strategic window for researchers pursuing novel target identification. A primary screening campaign with this compound that identifies a new biological target generates patentable composition-of-matter and method-of-use claims that are not encumbered by pre-existing public domain activity disclosures — a quantifiable intellectual property advantage over structurally characterized but biologically pre-annotated analogs [4].

Application
Selection Property
Validation Focus
Substituent SAR studies
Unsubstituted scaffold control
Substituent electronic contribution quantification
Sigma-1 receptor screening
Piperidine-4-carboxamide pharmacophore
Radioligand displacement assay context
Analog comparator studies
Zero-substituent baseline
Differential activity attribution
Novel target identification
Unannotated scaffold
IP landscape evaluation via primary screening
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